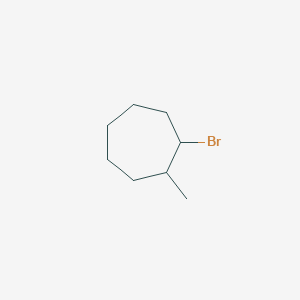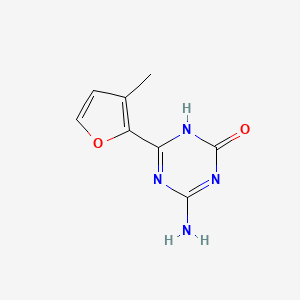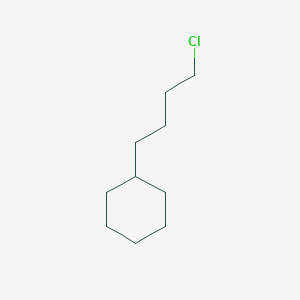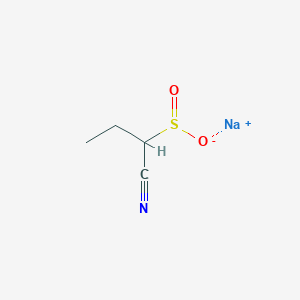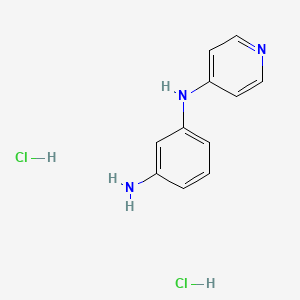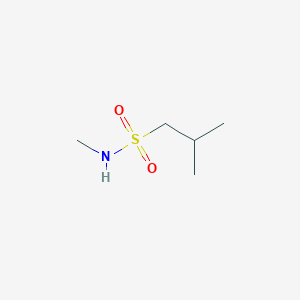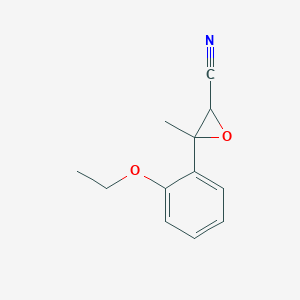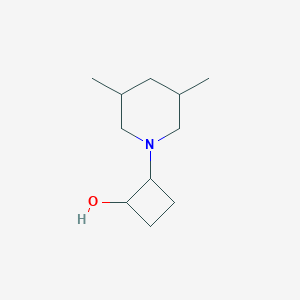
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by a cyclobutanol ring substituted with a 3,5-dimethylpiperidinyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with 3,5-dimethylpiperidine in the presence of a reducing agent. The reaction conditions typically involve a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its piperidine moiety is a common feature in many biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of pain management and neuroprotection.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
2-(3,5-Dimethylpiperidin-1-yl)ethan-1-ol: This compound has a similar piperidine moiety but differs in the length and structure of the carbon chain.
2-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Another similar compound with a different carbon chain length, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its cyclobutanol ring, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpiperidin-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8-5-9(2)7-12(6-8)10-3-4-11(10)13/h8-11,13H,3-7H2,1-2H3 |
Clave InChI |
QVKSUMDKMSBRSR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2CCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


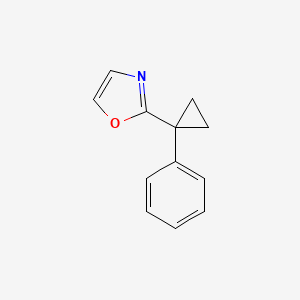
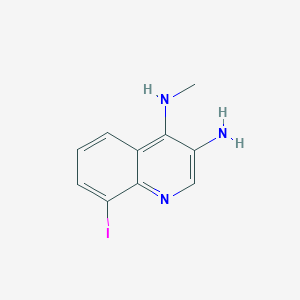
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)

